molecular formula C9H3F10NS B12121372 3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione

3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione

Cat. No.: B12121372
M. Wt: 347.18 g/mol
InChI Key: RMUYFZZALJSOPB-UHFFFAOYSA-N
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Description

3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione is a chemical compound known for its unique structure and properties. It is characterized by the presence of pentafluoroethyl groups attached to a pyridine ring, which significantly influences its reactivity and applications.

Preparation Methods

One common method is the solvothermal synthesis, which involves reacting the appropriate pyridine derivative with pentafluoroethyl reagents under controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: The pentafluoroethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione can be compared with other similar compounds, such as:

    3,5-Bis-trifluoromethyl-1H-pyridine-4-thione: Similar structure but with trifluoromethyl groups instead of pentafluoroethyl groups.

    3,5-Bis-difluoromethyl-1H-pyridine-4-thione: Contains difluoromethyl groups, leading to different reactivity and applications.

    3,5-Bis-ethyl-1H-pyridine-4-thione: Lacks the fluorine atoms, resulting in significantly different chemical properties.

The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of pentafluoroethyl groups, which are not found in many other compounds .

Properties

Molecular Formula

C9H3F10NS

Molecular Weight

347.18 g/mol

IUPAC Name

3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridine-4-thione

InChI

InChI=1S/C9H3F10NS/c10-6(11,8(14,15)16)3-1-20-2-4(5(3)21)7(12,13)9(17,18)19/h1-2H,(H,20,21)

InChI Key

RMUYFZZALJSOPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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